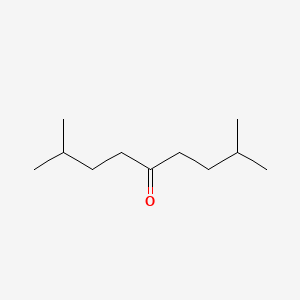

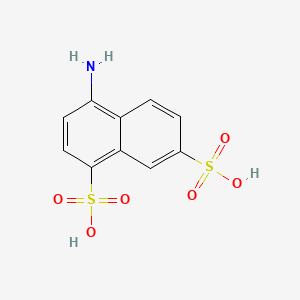

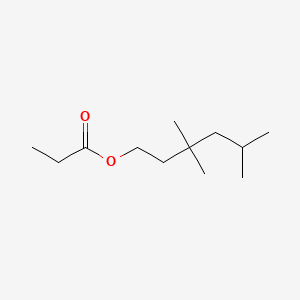

![molecular formula C8H4N4O B1606158 [1,2,5]Oxadiazolo[3,4-f]cinnoline CAS No. 217491-04-8](/img/structure/B1606158.png)

[1,2,5]Oxadiazolo[3,4-f]cinnoline

Vue d'ensemble

Description

Synthesis Analysis

Oxadiazoles, including “[1,2,5]Oxadiazolo[3,4-f]cinnoline”, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .Molecular Structure Analysis

The study includes the synthesis, crystal structure prediction, single-crystal X-ray structure determination, crystal packing analysis and calculation of the detonation properties of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxide, 1,5-dioxides and their nitro derivatives .Chemical Reactions Analysis

The exocyclic oxygen atom of the 1,2,5-oxadiazole ring affects the nitration reaction of the benzene ring of cinnoline oxides: its absence requires more hard nitration conditions, but at the same time makes it possible to obtain a dinitro cinnoline derivative .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 172.14 . It has a density of 1.518g/cm3 and a boiling point of 368.3ºC at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

[1,2,5]Oxadiazolo[3,4-f]cinnoline derivatives are synthesized through various chemical reactions, involving electrophilic agents and specific reactants like 3-nitramino-4-(R-phenyl)furazans. These processes involve forming oxodiazonium ions and subsequent intramolecular reactions (Klenov et al., 2011).

Another synthesis method involves the reaction of α-isonitroso ketones with aldehydes and morpholine, leading to derivatives of this compound (Samsonov, 2004).

Electronic and Optical Properties

- Studies on new conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties indicate their potential application in organic electronics, particularly as hole-blocking or electron-injection layers for OLEDs. These polymers show unique reduction characteristics attributable to their structural components (Chen et al., 2011).

Structural Analysis and Characterization

- The crystal structure of molecules related to this compound has been studied, revealing insights into their unique molecular structures, such as the 1,2,3-oxadiazolidin-5-one structure, which has implications for their chemical behavior and potential applications (Bieri et al., 1978).

Biochemical Studies

Research on pyrimidine derivatives, which include 1,3,4-oxadiazoles, show a broad spectrum of biological activities, including antimicrobial and anticancer properties. This indicates potential areas of application for this compound derivatives in medicinal chemistry (Naik & Chikhalia, 2007).

Oxazole-based compounds, which are structurally related to this compound, have been found to possess a variety of biological activities, suggesting potential research avenues for this compound in the field of drug discovery and medicinal applications (Zhang et al., 2018).

Mécanisme D'action

Mode of Action

It has been suggested that an oxodiazonium ion is formed in reactions from nitramines or their o-methyl derivatives upon the action of electrophilic agents . This ion is further involved in the intra-molecular reaction of electrophilic aromatic substitution (SEAr) with the aryl group .

Result of Action

It has been suggested that the compound has potential as a high-energy-density material .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of [1,2,5]Oxadiazolo[3,4-f]cinnoline is currently unknown

Orientations Futures

Propriétés

IUPAC Name |

[1,2,5]oxadiazolo[3,4-f]cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYWDHJBGXPIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C3=C1N=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344705 | |

| Record name | [1,2,5]Oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217491-04-8 | |

| Record name | [1,2,5]Oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

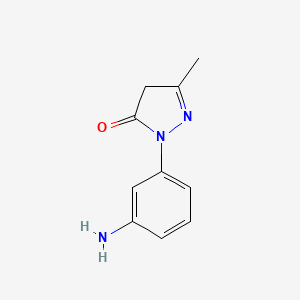

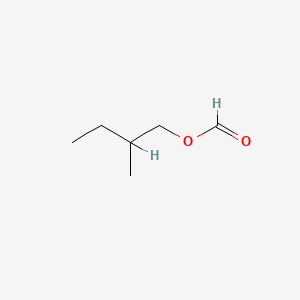

![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)

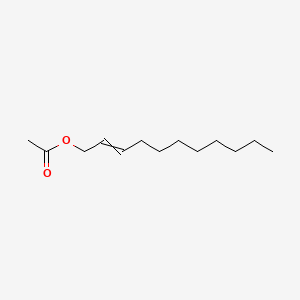

![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)

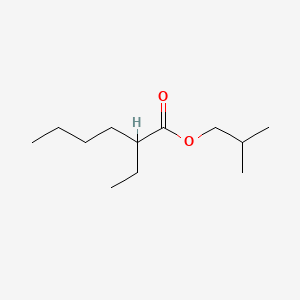

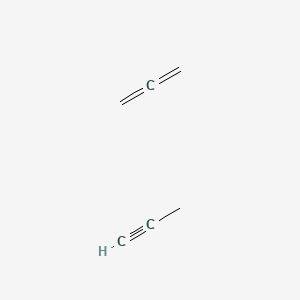

![(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B1606089.png)